![molecular formula C10H7N3S B1321670 [1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol CAS No. 27107-21-7](/img/structure/B1321670.png)

[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” is a synthetic compound that has been studied for its potential applications in various fields. It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle . This compound has been found to exhibit anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice . It has also been evaluated for its antifungal activities .

Synthesis Analysis

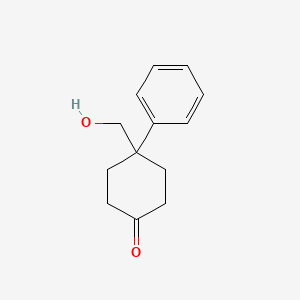

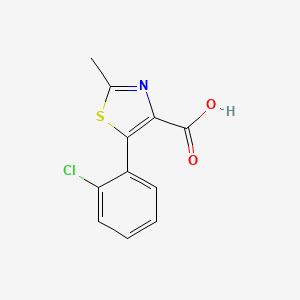

The synthesis of “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” involves Claisen–Schmidt condensation of compound A with an equimolar amount of substituted aldehydes using potassium hydroxide as a catalyst .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” was confirmed through NMR spectroscopy .Chemical Reactions Analysis

The compound has been found to exhibit significant anticancer activity and displayed gradient-dependent inhibition against breast cancer cell proliferation . It also showed efficiency against fungal deterioration of ancient Egyptian mummy cartonnage .Aplicaciones Científicas De Investigación

Antifungal Applications

The derivatives of [1,2,4]Triazolo[3,4-a]isoquinoline have been studied for their antifungal properties . A series of these compounds were synthesized and evaluated for their efficacy against fungal species that contribute to the deterioration of ancient Egyptian mummy cartonnage . These studies are crucial for the preservation of historical artifacts and provide a new avenue for antifungal research.

Anticancer Activity

Another significant application is in anticancer therapy . A chalcone derivative of [1,2,4]Triazolo[3,4-a]isoquinoline exhibited anticancer activity through the induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice . This suggests potential for the development of new cancer treatments with fewer side effects compared to traditional chemotherapy.

Mecanismo De Acción

Target of Action

Related compounds have shown activity against various fungal species and cancer cells .

Mode of Action

It has been observed that related compounds induce oxidative stress and dna damage, leading to apoptosis in cancer cells . They also exhibit antifungal activities .

Biochemical Pathways

The compound appears to affect the pathways related to oxidative stress, DNA damage, and apoptosis. It upregulates pro-apoptotic genes such as p53 and Bax . In the context of antifungal activity, it inhibits the growth of various fungal species .

Pharmacokinetics

Related compounds have been administered intraperitoneally in animal models .

Result of Action

The compound’s action results in a significant decrease in tumor weight in animal models . It also effectively inhibits the growth of various fungal species .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. High temperatures can prevent microbial growth but can cause the compound to stiffen and become more susceptible to cracking and chemical breakdown .

Direcciones Futuras

The compound “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” shows promise as a potential anticancer agent . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in other models of disease. It may also be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Propiedades

IUPAC Name |

2H-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c14-10-12-11-9-8-4-2-1-3-7(8)5-6-13(9)10/h1-6H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKYYXCFTQLDLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=NNC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)